molecular formula C6H16ClNO2 B13524206 2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride

2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride

Cat. No.: B13524206
M. Wt: 169.65 g/mol
InChI Key: SPIBTQTVTITZHZ-UHFFFAOYSA-N
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Description

2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-ol hydrochloride is an amino alcohol derivative with a branched ether-amine structure. Its molecular formula is C₆H₁₅ClN₂O₂, consisting of a 2-methylpropan-2-yl group linked via an ether oxygen to an ethanolamine backbone, protonated as a hydrochloride salt.

Properties

Molecular Formula

C6H16ClNO2

Molecular Weight

169.65 g/mol

IUPAC Name

2-(1-amino-2-methylpropan-2-yl)oxyethanol;hydrochloride

InChI

InChI=1S/C6H15NO2.ClH/c1-6(2,5-7)9-4-3-8;/h8H,3-5,7H2,1-2H3;1H

InChI Key

SPIBTQTVTITZHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)OCCO.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride typically involves the reaction of 2-amino-2-methyl-1-propanol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of 2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl halides

Major Products Formed

    Oxidation: Aldehydes, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites that exert biological effects. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions.

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Structural Features Similarity Score Key Applications/Notes
2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-ol HCl C₆H₁₅ClN₂O₂ 182.65 Branched ether-amine, HCl salt Reference Pharmaceutical intermediate
(S)-2-Amino-2-(m-tolyl)ethanol HCl (2095772-93-1) C₉H₁₄ClNO 195.67 Aromatic (m-tolyl), chiral center 0.97 High bioactivity in receptor studies
1,3-Bis[(1-methylethyl)amino]propan-2-ol Dihydrochloride (73313-36-7) C₉H₂₂Cl₂N₂O 257.20 Dual isopropylamine groups, di-HCl salt Impurity in β-blocker synthesis
(1R,2R)-1-Amino-1-phenylpropan-2-ol HCl (255060-27-6) C₉H₁₂ClNO 197.66 Phenyl group, stereospecific configuration 0.87 Chiral resolving agent

Structural Differentiation

  • Branched vs. Aromatic Substituents: The target compound features a branched 2-methylpropan-2-yl group, whereas analogs like (S)-2-Amino-2-(m-tolyl)ethanol hydrochloride incorporate aromatic rings (e.g., m-tolyl), enhancing lipophilicity and receptor-binding affinity .
  • Chirality: Compounds such as (1R,2R)-1-Amino-1-phenylpropan-2-ol HCl exhibit stereospecificity, critical for enantioselective interactions in drug metabolism. The target compound’s non-aromatic structure may reduce stereochemical complexity .
  • Salt Forms: The dihydrochloride salt of 1,3-Bis[(1-methylethyl)amino]propan-2-ol offers higher solubility in aqueous media compared to the monohydrochloride form of the target compound, impacting formulation strategies .

Physicochemical and Pharmacological Insights

  • Solubility : The hydrochloride salt form improves water solubility across all analogs, but bulkier substituents (e.g., phenyl or tolyl groups) reduce solubility compared to the target compound’s compact branched chain .
  • Bioactivity : Aromatic analogs (e.g., CAS 2095772-93-1) show higher receptor-binding affinity due to π-π interactions, whereas the target compound’s aliphatic structure may favor metabolic stability .
  • Synthetic Utility: Impurities like 1,3-Bis[(1-methylethyl)amino]propan-2-ol dihydrochloride highlight the importance of regiochemical control during amino alcohol synthesis .

Biological Activity

2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-ol hydrochloride, also known as 2-amino-2-methylpropanol hydrochloride, is a compound with significant biological activity and various applications in biochemical research. Its molecular formula is C6H16ClNO2, with a molecular weight of 169.65 g/mol. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

PropertyValue
CAS Number2613381-97-6
Molecular FormulaC6H16ClNO2
Molecular Weight169.65 g/mol
Physical StateSolid (Hydrochloride)
SolubilitySoluble in water

The biological activity of 2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-ol hydrochloride primarily involves its role as an amino alcohol. Amino alcohols are known to act as surfactants and stabilizers in various biochemical processes. This compound has been shown to influence cellular processes through its interactions with membranes and proteins.

Therapeutic Applications

  • Neuroprotective Effects : Research indicates that compounds similar to 2-amino-2-methylpropanol can exert neuroprotective effects by modulating mitochondrial function and reducing oxidative stress in neuronal cells .
  • Buffering Agent : Due to its ability to maintain pH levels, it is often utilized in biochemical assays and formulations where pH stability is crucial.
  • Surfactant Properties : The compound has surfactant properties that can enhance drug delivery systems, improving the solubility and bioavailability of therapeutic agents.

Case Studies

  • Effect on Rat-Liver Mitochondria : A study investigated the impact of 2-amino-2-methylpropanol on rat-liver mitochondria, revealing that the compound could influence mitochondrial respiration and ATP production, suggesting potential applications in metabolic disorders .
  • CO₂ Absorption Studies : In a study focused on CO₂ capture technologies, a mixture containing 2-amino-2-methylpropanol demonstrated effective absorption rates, indicating its potential utility in environmental applications related to carbon capture .

In Vitro Studies

In vitro studies have shown that 2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-ol hydrochloride can enhance the membrane integrity of cells under stress conditions, indicating its protective role against cellular damage.

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of this compound. Results indicate favorable absorption and distribution profiles, with minimal toxicity observed at therapeutic doses.

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